molecular formula C10H17N3 B13329256 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine

Cat. No.: B13329256
M. Wt: 179.26 g/mol
InChI Key: FQLPYWHTYJJWPJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyrazole ring

Preparation Methods

The synthesis of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylpiperidine with 1-methyl-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or pyrazole rings are replaced by other groups.

Scientific Research Applications

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a pyrazole moiety. The structural characteristics contribute significantly to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54915.0
Breast CancerMDA-MB-23112.5
Colorectal CancerHCT11610.0
Prostate CancerPC38.0

These findings suggest that the pyrazole moiety plays a crucial role in enhancing the anticancer properties of related compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its analogs, which have demonstrated significant inhibition of inflammatory pathways. In vitro studies have shown that these compounds can modulate cyclooxygenase (COX) activity, leading to reduced inflammation:

Compound COX Inhibition (%)
4-Methyl-Pyrazole75
1-Methyl-Pyrazole68
Control (Aspirin)85

The results indicate that modifications to the pyrazole ring can enhance anti-inflammatory effects while maintaining a favorable safety profile .

Structure-Activity Relationships (SAR)

The SAR studies on piperidine derivatives highlight the importance of specific substituents in enhancing biological activity. For example, the presence of electron-donating groups at specific positions on the pyrazole ring has been correlated with increased potency against various targets:

Substituent Position Effect on Activity
1-positionIncreased anticancer activity
3-positionEnhanced anti-inflammatory effects
5-positionReduced cytotoxicity

These findings emphasize the need for careful design in developing new derivatives based on the core structure of this compound .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound in preclinical models:

  • Study on Lung Cancer : A derivative exhibited significant tumor growth inhibition in xenograft models, showing a reduction in tumor size by approximately 40% compared to controls.
  • Inflammation Model : In an animal model of acute inflammation, administration of a related compound led to a marked decrease in edema and inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
  • Tuberculosis Research : Compounds derived from this scaffold were tested against Mycobacterium tuberculosis, showing promising results with IC50 values in the low micromolar range, indicating potential for development as anti-tubercular agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine with high purity?

  • Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) and base catalysts (e.g., NaOH), as described in analogous piperidine syntheses . Purification via column chromatography or recrystallization can achieve >99% purity. Monitor intermediates using HPLC or TLC to confirm structural fidelity at each step .

Q. How should researchers handle safety risks during synthesis and handling of this compound?

  • Methodological Answer : Implement hazard controls aligned with GHS codes:

  • Physical Hazards : Use explosion-proof equipment (H200) and avoid static discharge .
  • Health Hazards : Wear PPE (gloves, goggles) for skin/eye protection (H315, H319) and use fume hoods to prevent inhalation (H335) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (P403) .

Q. What physicochemical properties are critical for experimental design?

  • Key Data :

PropertyValue (Predicted/Experimental)Reference
Boiling Point582.4 ± 60.0 °C
pKa13.23 ± 0.10
Density1.235 ± 0.06 g/cm³
PSA60.94 Ų
  • Application : Solubility in polar solvents (e.g., DMSO) and stability under varying pH conditions should guide solvent selection and reaction kinetics .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error cycles by 50–70% . For example, predict regioselectivity in pyrazole-piperidine coupling using Fukui indices or molecular orbital analysis .

Q. What strategies resolve contradictions in pharmacological activity data across structural analogs?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., receptor binding affinity, ADME profiling). For instance, S´ladowska et al. resolved discrepancies in piperidine derivatives’ serotonin receptor activity by correlating alkoxy chain length with bioavailability . Cross-validate results with in silico docking (AutoDock Vina) and MD simulations .

Q. How to profile and quantify impurities in batches of this compound?

  • Methodological Answer : Use LC-MS/MS with reference standards (e.g., MM0421.02, MM0421.03) for impurity identification . Optimize gradient elution (e.g., ammonium acetate buffer, pH 6.5) to separate byproducts like unreacted pyrazole intermediates . Quantify impurities via external calibration curves with ≤0.1% detection limits .

Q. What advanced reactor designs improve scalability of piperidine-based syntheses?

  • Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., PAT tools) to enhance mixing and heat transfer. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, reducing waste by 30–40% compared to batch processes .

Q. Data Contradiction Analysis

Q. How to address conflicting thermal stability data in pyrazole-piperidine hybrids?

  • Methodological Answer : Perform DSC/TGA under controlled atmospheres (N₂ vs. air) to assess oxidative degradation. For example, discrepancies in decomposition temperatures (>200°C vs. <150°C) may arise from moisture sensitivity, necessitating Karl Fischer titration for water content analysis .

Q. Why do pharmacological studies report varying efficacy for similar derivatives?

  • Methodological Answer : Differences may stem from stereochemistry (e.g., (2R,4R) vs. (2S,4S) configurations) or metabolic stability. Use chiral HPLC (e.g., Chiralpak IG-3) to isolate enantiomers and evaluate their PK/PD profiles independently .

Q. Methodological Resources

  • Comparative Analysis : Apply frameworks from Morlino (2018) to design controlled experiments comparing substituent effects on bioactivity .
  • Training : Advanced techniques (e.g., asymmetric synthesis) are covered in CHEM 4206 curricula, emphasizing hands-on mentorship for complex reaction setups .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-methyl-2-(1-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-3-4-11-10(5-8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3

InChI Key

FQLPYWHTYJJWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2=CN(N=C2)C

Origin of Product

United States

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